2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid receptor agonist. It was developed by Pfizer in the 1980s and has been used in scientific research to study the cannabinoid system. This compound is known for its potent binding affinity to cannabinoid receptors, particularly the CB1 receptor .
Preparation Methods
The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione involves several steps. One common method starts with the preparation of 2-(4-bromo-3-methoxyphenyl)-2-methylheptane or 2-(4-bromo-3-methoxyphenyl)-2-methyloctane as starting materials. These intermediates undergo a series of reactions, including cyclization and functional group modifications, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione has been widely used in scientific research to study the cannabinoid system. It serves as a tool to identify cannabinoid receptors in the brain and to investigate the mechanisms of action of Δ9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive constituent of marijuana . Additionally, it has applications in the development of analgesics and other therapeutic agents .
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in various physiological effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
2-(3-Hydroxycyclohexyl)-5-(2-methyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione is similar to other synthetic cannabinoids such as CP 55,940 and Δ9-tetrahydrocannabinol (Δ9-THC). it is unique in its structure and binding affinity. CP 55,940 and Δ9-THC also bind to cannabinoid receptors but with different affinities and efficacies . Other similar compounds include the C6, C8, and C9 homologues of CP 47,497, which have varying potencies and effects .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 |
InChI |
InChI=1S/C21H32O3/c1-4-5-6-7-11-21(2,3)18-14-19(23)17(13-20(18)24)15-9-8-10-16(22)12-15/h13-16,22H,4-12H2,1-3H3/t15-,16+/m0/s1 |
InChI Key |
HJSQDMFICBAVFK-JKSUJKDBSA-N |
SMILES |
O[C@H]1C[C@@H](C2=CC(C(C(C)(C)CCCCCC)=CC2=O)=O)CCC1 |
Synonyms |
CP 47,497-p-quinone analog |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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